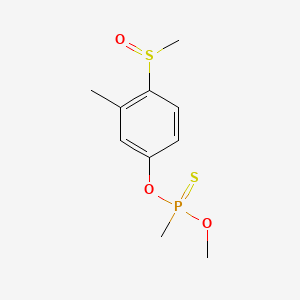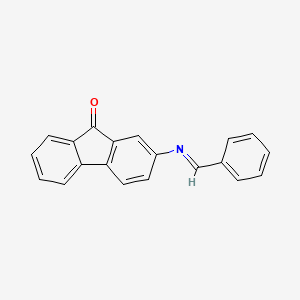
2-(Benzylideneamino)fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylideneamino)fluoren-9-one is a Schiff base compound derived from the condensation of benzaldehyde and 9-fluorenone It is known for its unique structural properties, which include a fluorenone core and a benzylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)fluoren-9-one typically involves the condensation reaction between benzaldehyde and 9-fluorenone. The reaction is usually carried out in the presence of a catalyst such as p-toluene sulfonic acid in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylideneamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The benzylideneamino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Fluorenone oxides.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylideneamino)fluoren-9-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of organic materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(Benzylideneamino)fluoren-9-one involves its interaction with biological targets through its Schiff base moiety. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorobenzylideneamino)fluorene
- 2-(Cinnamylideneamino)fluorene
- 2-(4-(Dimethylamino)benzylideneamino)fluorene
- 4-(Benzylideneamino)benzenesulfonamide
- 2,2’-Bis(benzylideneamino)biphenyl
Uniqueness
2-(Benzylideneamino)fluoren-9-one is unique due to its specific structural features, which include the fluorenone core and the benzylideneamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5454-42-2 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-(benzylideneamino)fluoren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)20)21-13-14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
ZHPAQUWLEXUPEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
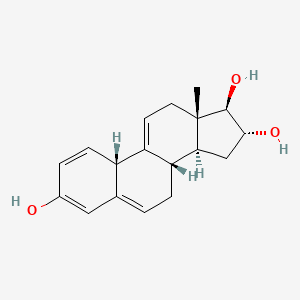
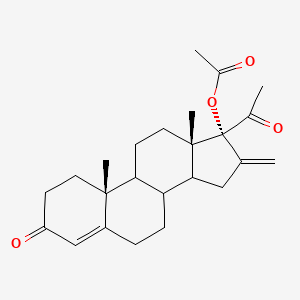
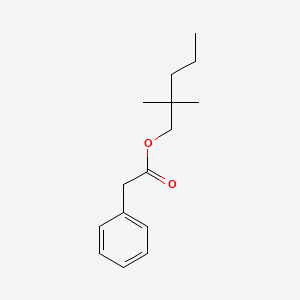
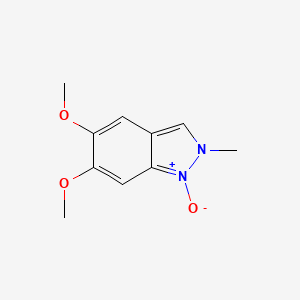
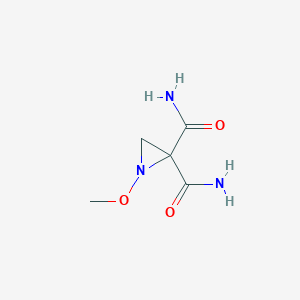



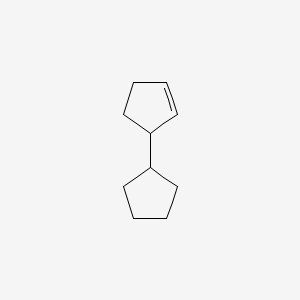
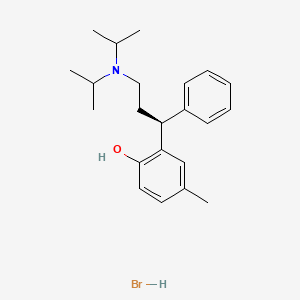
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
